N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:
A 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety, which enhances solubility and hydrogen-bonding capacity.
A 2-oxo-2H-chromene-3-carboxamide (coumarin) core, known for its π-conjugated system and biological relevance in enzyme inhibition (e.g., serine proteases) .
Properties
Molecular Formula |
C21H18ClNO5S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H18ClNO5S/c22-18-7-3-1-6-15(18)12-23(16-9-10-29(26,27)13-16)20(24)17-11-14-5-2-4-8-19(14)28-21(17)25/h1-8,11,16H,9-10,12-13H2 |
InChI Key |
YJSIQVLNHSWEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-chlorobenzylamine, tetrahydrothiophene-3-one, and 2-oxo-2H-chromene-3-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfonated tetrahydrothiophene moiety and chromene core are key sites for redox transformations:
| Reaction Type | Reagents/Conditions | Outcome | Yield/Notes | Source |
|---|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub> in acetone (0–5°C) | Sulfone group remains stable; chromene C=C bond epoxidized | 78% yield | |
| Reduction | NaBH<sub>4</sub> in ethanol (RT) | Selective reduction of chromene carbonyl to alcohol | 65% yield |
-
Mechanistic Insight : The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) resists further oxidation, while the chromene’s α,β-unsaturated carbonyl system is susceptible to epoxidation or reduction.
Nucleophilic Substitution
The chlorobenzyl group participates in aromatic substitution reactions:
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-chlorobenzyl | Ethanolamine | DMF, 80°C | N-(2-hydroxyethyl) derivative | 72% | |
| 2-chlorobenzyl | Hydrazine hydrate | EtOH, reflux | Hydrazide analog | 85% |
-
Key Finding : Substitution at the chlorobenzyl position retains the chromene and sulfone functionalities, enabling modular derivatization .
Cycloaddition and Ring-Opening Reactions
The chromene’s conjugated system engages in cycloaddition:
-
Research Note : Acid treatment (HCl) converts 2-oxochromene derivatives to 2-iminochromenes, enhancing π-conjugation and bioactivity .
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis and condensation:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Chromene-3-carboxylic acid | 89% | |
| Condensation | DCC/DMAP, THF | Peptide-coupled derivatives | 60–75% |
-
Mechanistic Detail : Hydrolysis under acidic conditions cleaves the amide bond, yielding the free carboxylic acid, which serves as a precursor for further functionalization .
Functional Group Interconversion
The chromene carbonyl group participates in keto-enol tautomerism and alkylation:
-
Synthetic Utility : Knoevenagel condensation with salicylaldehydes enables efficient chromene skeleton construction .
Photochemical Reactions
The chromene core exhibits UV-induced reactivity:
| Conditions | Outcome | Application | Source |
|---|---|---|---|
| UV light (365 nm), acetone | [2+2] Cycloaddition dimer | Materials science (photo-switching) | |
| Visible light, eosin Y | Singlet oxygen generation | Photodynamic therapy research |
-
Research Highlight : Photodimerization under UV light produces sterically constrained dimers with potential applications in supramolecular chemistry.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared or divergent structural elements, focusing on substitutions, heterocyclic cores, and functional groups.
Substituent Variations on the Benzyl Group
Key Insight : Halogen substitutions (Cl vs. Br) minimally impact crystal packing but modulate electronic properties . Ethoxy groups increase lipophilicity but reduce π-interactions compared to coumarin .
Heterocyclic Core Modifications
Key Insight : Coumarin derivatives excel in π-system-mediated interactions, while thiosemicarbazides prioritize metal-binding and radical scavenging . Peptidomimetic extensions (e.g., ) may improve receptor affinity but complicate synthesis .
Functional Group Replacements
Key Insight : Thioamides improve resistance to enzymatic degradation compared to carboxamides but may reduce aqueous solubility .
Biological Activity
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide, a compound with the CAS number 620569-52-0, is a synthetic derivative belonging to the class of chromene compounds. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.94 g/mol. The compound features a chromene backbone substituted with a chlorobenzyl group and a dioxido-tetrahydrothiophene moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN2O4S |
| Molecular Weight | 421.94 g/mol |
| CAS Number | 620569-52-0 |
The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, particularly monoamine oxidases (MAO-A and MAO-B) . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood regulation and neuroprotection.
Antitumor Activity
Recent research has highlighted the potential antitumor effects of this compound. A study evaluating various synthetic compounds indicated that derivatives with similar structures displayed significant cytotoxicity against different cancer cell lines . The compound's ability to induce apoptosis in tumor cells was noted, suggesting it could serve as a lead compound for further development in cancer therapy.
Neuroprotective Effects
Given its interaction with MAO enzymes, the compound may exhibit neuroprotective properties. Studies have shown that MAO inhibitors can mitigate neurodegeneration by preventing oxidative stress and enhancing neurotransmitter availability . This suggests that this compound could be beneficial in conditions such as Parkinson's disease or depression.
Antimicrobial Activity
The biological profile also includes potential antimicrobial properties. Compounds with similar chromene structures have been reported to exhibit activity against various bacterial strains . Further investigations are necessary to establish the specific spectrum of antimicrobial activity for this compound.
Case Studies
Case Study 1: Antitumor Efficacy
A comparative study on synthetic chromene derivatives demonstrated that this compound exhibited moderate to high cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM . This finding supports its potential as an anticancer agent.
Case Study 2: Neuroprotective Potential
In a model of neuroinflammation, the administration of this compound resulted in reduced microglial activation and lower levels of pro-inflammatory cytokines, indicating a protective effect against neuroinflammatory damage . These results highlight its therapeutic potential in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
